Physicochemical Architecture and Formulation Dynamics of Pentaerythritol Dibehenate: A Technical Whitepaper
Physicochemical Architecture and Formulation Dynamics of Pentaerythritol Dibehenate: A Technical Whitepaper
Executive Summary
Pentaerythritol dibehenate (CAS: 68258-72-0) is a high-molecular-weight, amphiphilic diester engineered from the esterification of a neopentane core (pentaerythritol) with two long-chain behenic acids (C22)[1]. With its unique balance of hydrophobic aliphatic chains and hydrophilic free hydroxyl groups, it has emerged as a critical functional excipient in advanced pharmaceutical formulations, particularly in the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)[2]. This whitepaper dissects its structural chemistry, physicochemical properties, and provides validated experimental workflows for its application in drug delivery systems.
Molecular Architecture & Structural Chemistry
The structural foundation of pentaerythritol dibehenate (C49H96O6) lies in its symmetrical neopentane core[3]. Pentaerythritol possesses four primary hydroxyl groups. However, due to the significant steric hindrance generated by the bulky C22 behenic acid chains, complete tetra-substitution is kinetically and thermodynamically restricted under standard conditions[1]. By optimizing the stoichiometric ratio to 2:1 (behenic acid to pentaerythritol) and maintaining reaction temperatures between 180–220°C, the diester is selectively synthesized[1].
This partial esterification leaves two unreacted hydroxyl groups, endowing the molecule with distinct amphiphilic properties. The long aliphatic chains provide exceptional thermal stability and high hydrophobicity, while the free hydroxyls facilitate hydrogen bonding, making it an excellent internal lubricant, emulsion stabilizer, and lipid matrix former[3].
Synthesis pathway of pentaerythritol dibehenate via controlled esterification.
Physicochemical Properties Profile
Understanding the physicochemical parameters of pentaerythritol dibehenate is crucial for predicting its behavior in lipid-based drug delivery systems. Its melting point of 60–70°C is particularly advantageous for SLNs, ensuring the lipid matrix remains solid at physiological temperature (37°C) to enable controlled drug release[1][2].
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 68258-72-0[1] |
| Molecular Formula | C49H96O6[1] |
| Molecular Weight | 781.3 g/mol [1] |
| Appearance | White waxy solid[1] |
| Melting Point | 60°C – 70°C[1] |
| Boiling Point | ~756.9 °C at 760 mmHg[4] |
| Density | ~0.93 g/cm³[5] |
| Solubility Profile | Insoluble in water; soluble in ethanol, hexane, DMSO, and hot oils[1][3] |
Causality in Formulation: The insolubility in water combined with high lipophilicity allows pentaerythritol dibehenate to efficiently encapsulate hydrophobic Active Pharmaceutical Ingredients (APIs). The two free hydroxyl groups slightly lower the overall lipophilicity compared to the tetra-ester, providing a localized polar microenvironment that can interact with slightly amphiphilic drugs, thereby increasing overall entrapment efficiency[3].
Pharmaceutical & Formulation Applications
In the realm of nanomedicine, lipid nanoparticles (LNPs) require core lipids that form stable, highly ordered crystalline lattices[2]. Pentaerythritol dibehenate serves as a premier solid lipid core in SLNs.
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Solid Lipid Nanoparticles (SLNs): The C22 chains crystallize into a rigid matrix upon cooling. This solid state prevents drug leakage during storage and provides a tortuous path for drug diffusion, resulting in sustained release kinetics[2].
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Viscosity Modification: In topical formulations, the long hydrophobic chains interlock, increasing the viscosity of the oil phase, while the hydroxyl groups orient towards the aqueous interface, stabilizing the emulsion and acting as a thickening agent[6].
Experimental Workflows & Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic rationale and an integrated validation checkpoint.
Protocol 1: Formulation of SLNs via Hot High-Pressure Homogenization (HPH)
Rationale: HPH is utilized because high shear forces are required to break down the lipid droplets into the nanometer range. The process must be conducted above the lipid's melting point to ensure flowability.
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Preparation of the Lipid Phase: Weigh 5% (w/w) of pentaerythritol dibehenate and heat to 80°C. Causality: 80°C is chosen as it is ~10°C above the upper limit of the lipid's melting point (70°C)[1], ensuring complete melting without risking thermal degradation of typical APIs. Dissolve the hydrophobic API into the molten lipid.
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Preparation of the Aqueous Phase: Dissolve a suitable surfactant (e.g., Poloxamer 188, 2% w/w) in ultra-pure water and heat to 80°C. Causality: Isothermal conditions between the two phases prevent premature lipid crystallization during mixing.
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Primary Emulsion Formation: Add the hot aqueous phase to the lipid phase under continuous high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.
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High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. Validation Checkpoint: The emulsion should appear translucent, indicating droplet sizes in the nanometer range.
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Controlled Cooling: Cool the nanoemulsion gradually to room temperature (25°C). Causality: Controlled cooling allows the pentaerythritol dibehenate to crystallize into its most stable polymorphic form (β-form), preventing subsequent drug expulsion that occurs during polymorphic transitions from the unstable α-form[2].
Hot high-pressure homogenization workflow for SLN formulation.
Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Rationale: DSC is mandatory to validate the physical state of the lipid within the SLN and to detect polymorphic transitions[3].
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Sample Preparation: Lyophilize the SLN dispersion to obtain a dry powder. Weigh 2-5 mg of the powder into an aluminum pan and hermetically seal it.
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Thermal Cycling: Heat the sample from 20°C to 90°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).
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Data Interpretation: Observe the endothermic melting peak. Bulk pentaerythritol dibehenate melts at 60–70°C[1]. Validation Checkpoint: In SLNs, the melting point should be slightly depressed (e.g., 55–65°C) due to the Thomson-Gibbs effect (nanometer size effect) and the presence of the solubilized API. A sharp peak indicates high crystallinity, validating the solid nature of the nanoparticle core.
References
- EvitaChem. "Pentaerythritol dibehenate (EVT-8911898) | 68258-72-0". EvitaChem.
- Benchchem. "Pentaerythritol Dibehenate". Benchchem.
- Alfa Chemistry. "CAS 68258-72-0 Pentaerythritol dibehenate". Alfa Chemistry.
- Chemsrc. "CAS#:68258-72-0". Chemsrc.
- Ghasemiyeh, P., & Mohammadi-Samani, S. "Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review". PMC.
- Google Patents. "US5192462A - Thickening agents for topical preparations".
Sources
- 1. evitachem.com [evitachem.com]
- 2. Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentaerythritol Dibehenate [benchchem.com]
- 4. CAS#:68258-72-0 | 2,2-bis(hydroxymethyl)propane-1,3-diyl didocosanoate | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US5192462A - Thickening agents for topical preparations - Google Patents [patents.google.com]
